molecular formula C14H21N3O B8713209 7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane CAS No. 646055-70-1

7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Cat. No. B8713209
M. Wt: 247.34 g/mol
InChI Key: OUWPJYPZBGDKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

646055-70-1

Product Name

7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

7-(5-ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C14H21N3O/c1-2-18-13-8-12(9-15-10-13)17-7-5-14(11-17)4-3-6-16-14/h8-10,16H,2-7,11H2,1H3

InChI Key

OUWPJYPZBGDKPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=CC(=C1)N2CCC3(C2)CCCN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-7-(5-ethoxy-3-pyridyl)-1,7-diazaspiro[4.4]nonane (540 mg, 1.6 mmol) in ethanol (25 mL) in a pressure bottle was added concentrated HCl (1 mL) and Pearlman's catalyst (Pd(OH)2, 20% on carbon, 50 mg). The solution was shaken under 50 psi of hydrogen gas for 8 h. The catalyst was removed by filtration through Celite, and the filter cake was washed with ethanol (20 mL). The solvent was removed by rotary evaporation, and the residue was basified with saturated aqueous sodium bicarbonate to pH 8-9. Solid sodium chloride (2 g) was added, and the mixture was extracted with chloroform (4×20 mL). The combined chloroform extracts were dried (Na2SO4), filtered and concentrated by rotary evaporation to afford 360.7 mg of the desired compound as a light brown viscous liquid (91.1%).
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91.1%

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